molecular formula C23H17N3O4 B2880176 2-oxo-N-(2-((pyridin-2-ylmethyl)carbamoyl)phenyl)-2H-chromene-3-carboxamide CAS No. 2319922-81-9

2-oxo-N-(2-((pyridin-2-ylmethyl)carbamoyl)phenyl)-2H-chromene-3-carboxamide

Cat. No.: B2880176
CAS No.: 2319922-81-9
M. Wt: 399.406
InChI Key: KTXMEDQLOFBNOB-UHFFFAOYSA-N
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Description

2-oxo-N-(2-((pyridin-2-ylmethyl)carbamoyl)phenyl)-2H-chromene-3-carboxamide ( 2319922-81-9) is a synthetic chromene-carboxamide derivative with a molecular formula of C23H17N3O4 and a molecular weight of 399.4 g/mol. This compound is a derivative of the 2-oxo-2H-chromene-3-carboxamide scaffold, a privileged structure in medicinal chemistry known for its specific biological activities. Research indicates that this class of compounds exhibits potent and selective anti-Helicobacter pylori activity, demonstrating efficacy against both drug-sensitive and metronidazole-resistant strains, with MIC values observed in the range of 0.0039–16 µg/mL in related analogues . The mechanism of action for this chemotype is distinct from broad-spectrum antibiotics, as it shows little to no activity against various species of Gram-positive and Gram-negative bacteria or pathogenic fungi, suggesting a targeted effect against H. pylori . Furthermore, the 3-carboxyl chromone core is recognized as a privileged scaffold for monoamine oxidase B (MAO-B) inhibition, which is a significant target in neuroprotective agent development for conditions like Alzheimer's disease . This implies potential research applications in neuroscience. The compound features a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a topological polar surface area of 97.4 Ų, and an XLogP3 value of 3.2, properties that influence its solubility and bioavailability . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct all necessary safety assessments and handling in accordance with their institutional guidelines before use.

Properties

IUPAC Name

2-oxo-N-[2-(pyridin-2-ylmethylcarbamoyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-21(25-14-16-8-5-6-12-24-16)17-9-2-3-10-19(17)26-22(28)18-13-15-7-1-4-11-20(15)30-23(18)29/h1-13H,14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXMEDQLOFBNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of coumarin-3-carboxamides, differing in substituents and functional groups. Key structural analogs include:

Compound Name Structural Features Key Differences
Target Compound Coumarin-3-carboxamide with pyridinylmethyl-carbamoylphenyl side chain Unique carbamoylphenyl linkage enhances steric bulk and hydrogen-bonding sites.
2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (2b) Coumarin-3-carboxamide with pyridin-2-ylmethyl group Simpler structure lacking the phenyl-carbamoyl bridge, reducing π-conjugation.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin-3-carboxamide with 4-methoxyphenethyl group Methoxy and phenethyl substituents increase lipophilicity.
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Non-coumarin acetamide derivative with pyridinylmethyl and acetamidophenyl groups Acetamide core instead of coumarin, altering photophysical properties.

Physicochemical and Computational Insights

  • Electronic Properties : DFT calculations on the acetamide analog reveal a HOMO-LUMO gap of 4.2 eV, suggesting redox activity. The coumarin core in the target compound may lower this gap due to extended conjugation .
  • Solubility : Compared to 2b (logP ~2.1), the target compound’s carbamoylphenyl group may reduce solubility (predicted logP ~2.8), impacting bioavailability .

Preparation Methods

Knoevenagel Condensation for Core Chromene Formation

The 2-oxo-2H-chromene (coumarin) scaffold is typically synthesized via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For example:

  • Base-mediated cyclization : Aqueous sodium carbonate (Na₂CO₃) or hydrogen carbonate (NaHCO₃) facilitates the reaction between salicylaldehyde and cyanoacetamide derivatives at room temperature, yielding 2-imino-2H-chromene-3-carboxamides. Subsequent acid hydrolysis with HCl converts the imino group to a carbonyl, producing 2-oxo derivatives.
  • Solvent systems : Eco-friendly aqueous conditions are preferred for high atom economy (>90%) and reduced environmental impact.

Amidation Strategies for N-Substitution

The target compound requires two amidation steps:

  • Formation of the pyridin-2-ylmethylcarbamoyl group :
    • Reagents : Pyridin-2-ylmethylamine is reacted with activated carbonyl intermediates (e.g., chloroformates or carbonyldiimidazole) to form the carbamoyl moiety.
    • Coupling agents : EDC/HOBt or DCC promote amide bond formation between the coumarin-3-carboxylic acid and the 2-aminophenyl intermediate.
  • Final assembly :
    • Ethyl 2-oxo-2H-chromene-3-carboxylate is treated with 2-((pyridin-2-ylmethyl)carbamoyl)aniline in ethanol under reflux, yielding the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. toluene : Ethanol is standard for aminolysis reactions (6 h reflux, 94% yield), while toluene reduces reaction time to 1 h for ester intermediates.
  • Room-temperature synthesis : Aqueous NaHCO₃ enables Knoevenagel condensation at 25°C, avoiding energy-intensive heating.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves yields in heterogeneous systems by 12–15%.
  • Microwave assistance : Reduces coupling reaction times from hours to minutes but requires specialized equipment.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz) :
    • δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, NH), 7.99–6.87 (m, aromatic protons), 3.73 (s, OCH₃ in intermediates).
  • ¹³C NMR :
    • 161.42 ppm (coumarin C=O), 160.87 ppm (amide C=O), 41.41–34.55 ppm (methylene carbons).

Chromatographic Validation

  • HPLC purity : >98% achieved using C18 columns with methanol/water (70:30) eluent.
  • Melting point : 165–167°C (decomposition observed above 170°C).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Conditions Reference
Knoevenagel condensation 85–92 2–4 NaHCO₃, H₂O, 25°C
Ethanol reflux 94 6 Ethanol, 80°C
Microwave-assisted 89 0.5 DMF, 100°C, 300 W

Challenges and Mitigation Strategies

Byproduct Formation

  • Imine hydrolysis : Acidic workup (1M HCl) ensures complete conversion of 2-imino to 2-oxo groups.
  • Steric hindrance : Bulky substituents on the aniline ring reduce yields by 20–30%; using excess amine (1.5 equiv.) compensates.

Scalability Issues

  • Epoxide intermediates : One-pot synthesis avoids isolation of unstable epoxides, improving throughput by 40%.
  • Crystallization optimization : Gradient cooling (70°C → 4°C) enhances crystal purity and size distribution.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, structurally related 2-oxo-2H-chromene-3-carboxamides exhibit:

  • Antiviral properties : Inhibition of HPV proteases (IC₅₀ = 1.2–3.8 µM).
  • Antimalarial activity : Synergy with artemisinins against Plasmodium falciparum.

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